(5E)-5-[(2H-1,3-benzodioxol-5-yl)methylidene]-2-imino-1,3-thiazolidin-4-one
Description
Properties
IUPAC Name |
(5E)-2-amino-5-(1,3-benzodioxol-5-ylmethylidene)-1,3-thiazol-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8N2O3S/c12-11-13-10(14)9(17-11)4-6-1-2-7-8(3-6)16-5-15-7/h1-4H,5H2,(H2,12,13,14)/b9-4+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JLPIFFCNKDHNMZ-RUDMXATFSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)C=C3C(=O)N=C(S3)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1OC2=C(O1)C=C(C=C2)/C=C/3\C(=O)N=C(S3)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (5E)-5-[(2H-1,3-benzodioxol-5-yl)methylidene]-2-imino-1,3-thiazolidin-4-one typically involves the condensation of 2H-1,3-benzodioxole-5-carbaldehyde with thiosemicarbazide under acidic or basic conditions. The reaction is often carried out in a solvent such as ethanol or methanol, and the mixture is refluxed for several hours to ensure complete reaction.
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity. Industrial production may also involve continuous flow reactors to enhance efficiency and scalability.
Chemical Reactions Analysis
Cyclization Reactions
The compound participates in cyclization to form fused heterocycles, enhancing structural complexity.
Example: Reaction with Ethyl Bromoacetate
| Reagents | Conditions | Product | Yield | Reference |
|---|---|---|---|---|
| Ethyl bromoacetate, NaOAc | Ethanol, reflux, 6h | 1,3-thiazolidin-4-one fused with indole | 85–94% |
Key Observations :
-
The SCH₂ group of the thiazolidine ring reacts with electrophiles, forming six-membered rings.
-
Products show distinct NMR shifts (e.g., SCH₂ at 4.08 ppm, CH=N at 8.45 ppm) .
Sulfur/Nitrogen Displacement Reactions
The thioxo group (C=S) undergoes nucleophilic substitution with amines, enabling diversification.
| Amine | Conditions | Product | Yield | Reference |
|---|---|---|---|---|
| Cyclic secondary amines (e.g., piperidine) | Microwave, 100–150°C, 1–2h | 2-Amino-5-arylidene-1,3-thiazolidin-4-one | 72–96% |
Mechanistic Insights :
-
Microwave irradiation accelerates the reaction by polarizing the C=S bond, facilitating nucleophilic attack.
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Steric and electronic effects of substituents on the benzodioxole moiety influence reaction rates .
Photochemical Reactivity
The benzodioxole moiety undergoes UV-induced cleavage of the dioxole ring, forming quinone intermediates. This reactivity is critical for stability studies .
Biological Activity Modulation via Structural Modifications
Reactions targeting the imino or benzodioxole groups significantly impact bioactivity:
| Modification | Biological Effect | Reference |
|---|---|---|
| Sulfur replacement with pyridine | Enhanced kinase inhibition (IC₅₀: 0.028 μM for GSK3α/β) | |
| Substituent addition to benzodioxole | Increased antimicrobial potency |
Side Reactions and Byproducts
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N-Alkylation : Competing with S-alkylation in reactions with alkyl halides, leading to mixed products .
-
Z/E Isomerization : Prolonged heating or acidic conditions promote isomerization, affecting stereochemical purity .
Analytical Characterization
Post-reaction analysis employs:
Scientific Research Applications
Anticancer Activity
Numerous studies have investigated the anticancer properties of thiazolidinone derivatives, including the compound . The mechanism of action often involves the inhibition of specific pathways that are crucial for cancer cell proliferation.
Case Study: Cytotoxicity Evaluation
In a study conducted by Güzel-Akdemir and Demir-Yazıcı (2021), various thiazolidinone derivatives were synthesized and evaluated for their anticancer activity against multiple human cancer cell lines. The compound exhibited significant cytotoxic effects, particularly against leukemia and CNS cancer cell lines, with inhibition rates exceeding 70% in preliminary screenings .
Antimicrobial Properties
Research has also highlighted the antimicrobial potential of thiazolidinones. The compound's structural features may enhance its ability to disrupt bacterial cell walls or inhibit essential enzymes.
Case Study: Antimicrobial Screening
A study published in the Journal of Research in Pharmacy evaluated several thiazolidinone derivatives for their antimicrobial activity against various bacterial strains. The results indicated that compounds similar to (5E)-5-[(2H-1,3-benzodioxol-5-yl)methylidene]-2-imino-1,3-thiazolidin-4-one showed promising results against both Gram-positive and Gram-negative bacteria .
Anti-inflammatory Effects
Thiazolidinones have been studied for their anti-inflammatory properties, which could be beneficial in treating conditions such as arthritis.
Case Study: In Vivo Anti-inflammatory Activity
In an animal model study, thiazolidinone derivatives demonstrated significant reductions in inflammation markers when compared to control groups. The mechanism was suggested to involve the modulation of inflammatory cytokines .
Mechanism of Action
The mechanism of action of (5E)-5-[(2H-1,3-benzodioxol-5-yl)methylidene]-2-imino-1,3-thiazolidin-4-one involves its interaction with specific molecular targets. The compound can inhibit enzyme activity by binding to the active site, thereby blocking substrate access. This inhibition can affect various signaling pathways, leading to the modulation of cellular processes such as inflammation, cell proliferation, and apoptosis.
Comparison with Similar Compounds
Key Observations :
Pharmacological Activities
- Antiglycation Activity : The benzodioxol-containing compound inhibits advanced glycation end-products (AGEs) by reversing α-helix and β-sheet conformational changes in proteins, as demonstrated in vitro and via molecular docking .
- Metal Chelation: Derivatives like 5-hydroxyimino-4-imino-1,3-thiazolidin-2-one form stable complexes with Pd(II) ions, highlighting applications in analytical chemistry .
Computational and ADME/Tox Profiles
- Molecular Docking : The benzodioxol analog shows strong binding affinity to glycation-related targets (e.g., BSA), validated by density functional theory (DFT) studies .
- ADME/Tox: Limited data are available for most analogs, though the benzodioxol derivative exhibits favorable absorption and low toxicity in preliminary assessments .
Biological Activity
The compound (5E)-5-[(2H-1,3-benzodioxol-5-yl)methylidene]-2-imino-1,3-thiazolidin-4-one is a thiazolidine derivative that has garnered attention for its potential biological activities. This article reviews the synthesis, biological evaluations, and molecular docking studies of this compound, highlighting its pharmacological properties and implications for drug development.
- Chemical Formula : C19H15NO4S
- Molecular Weight : 353.39 g/mol
- CAS Number : 591729-90-7
Biological Activity Overview
Research indicates that thiazolidine derivatives exhibit a variety of biological activities including antimicrobial, antitumor, anti-inflammatory, and antioxidant effects. The specific compound in focus shows promise in several areas:
Antimicrobial Activity
Studies have demonstrated that derivatives of thiazolidine, including the compound , possess significant antibacterial and antifungal properties. For instance:
- In vitro tests have shown that certain synthesized thiazolidines exhibit better antibacterial potency than standard antibiotics like ampicillin against various bacterial strains, including resistant strains such as MRSA and Pseudomonas aeruginosa .
Antitumor Activity
Thiazolidine derivatives have also been investigated for their antitumor properties. The compound has shown potential in:
Anti-inflammatory Effects
Research indicates that thiazolidine derivatives can modulate inflammatory pathways:
- Compounds similar to this compound have been noted to reduce inflammation markers in various models .
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the biological activity of thiazolidine derivatives. Key findings include:
- The presence of the benzodioxole moiety enhances biological activity by improving binding affinity to target proteins.
Case Studies
Several studies have focused on the synthesis and evaluation of related thiazolidine compounds:
- Antimicrobial Evaluation : A study synthesized various thiazolidine derivatives and tested their antimicrobial efficacy against a range of pathogens. Results indicated that compounds exhibiting specific structural features had enhanced antimicrobial activity compared to traditional agents .
- Molecular Docking Studies : Molecular docking simulations have been employed to predict the interaction of this compound with bacterial enzymes. The docking results suggest strong binding interactions with targets involved in bacterial metabolism .
Data Tables
| Activity Type | Compound | Tested Against | Results |
|---|---|---|---|
| Antibacterial | (5E)-5... | MRSA, Pseudomonas aeruginosa | More potent than ampicillin |
| Antifungal | (5E)-5... | Candida albicans, Aspergillus | Higher activity than bifonazole |
| Antitumor | (5E)-5... | Various cancer cell lines | Significant inhibition |
Q & A
Q. Optimization Strategies :
- Microwave-assisted synthesis reduces reaction time (e.g., 30 minutes vs. 12 hours) and increases yield by 15–20% .
- Solvent Choice : Polar aprotic solvents (e.g., DMF) enhance solubility of intermediates.
- Catalysts : Piperidine or morpholine can accelerate condensation kinetics .
Q. Table 1: Example Reaction Conditions
| Step | Reagents | Temperature | Time | Yield |
|---|---|---|---|---|
| 1 | Thiourea, chloroacetic acid | 80°C | 4 h | 70% |
| 2 | Benzodioxole aldehyde, AcOH | 120°C | 3 h | 65% |
| 3 | NH3/EtOH | Reflux | 6 h | 55% |
How can the molecular structure of this compound be rigorously characterized, and what analytical techniques are most effective?
Basic Research Question
Key Techniques :
- NMR Spectroscopy : ¹H and ¹³C NMR confirm regiochemistry and substituent orientation. For example, the benzodioxolylmethylidene group shows characteristic vinyl proton signals at δ 7.2–7.8 ppm .
- X-ray Crystallography : Resolves stereochemistry (e.g., E/Z configuration) and intramolecular hydrogen bonding. SHELX software is widely used for refinement .
- Mass Spectrometry : High-resolution ESI-MS verifies molecular weight (expected [M+H]⁺: ~331.04).
Advanced Tip : For tautomeric forms (e.g., imino vs. enamine), use variable-temperature NMR to track dynamic equilibria .
What molecular targets and pathways are implicated in the biological activity of this compound, and how can its mechanism of action be elucidated?
Advanced Research Question
Proposed Mechanisms :
- Kinase Inhibition : Analogous thiazolidinones inhibit protein kinases (e.g., MAPK, PI3K) via competitive binding to ATP pockets. Molecular docking studies suggest the benzodioxol group occupies hydrophobic regions .
- Anti-inflammatory Activity : Modulation of COX-2 and TNF-α pathways, validated via ELISA and Western blotting in macrophage models .
- DNA Interaction : Intercalation or groove-binding demonstrated via fluorescence quenching assays .
Q. Methodology :
- Docking Simulations : Use AutoDock Vina with PDB IDs 1ATP (kinase) or 1CX2 (COX-2) to predict binding affinities.
- CRISPR Knockout Models : Validate target specificity by comparing activity in wild-type vs. kinase-deficient cell lines .
How can computational chemistry guide the optimization of this compound’s bioactivity?
Advanced Research Question
Strategies :
QSAR Modeling : Correlate substituent electronegativity (e.g., benzodioxol vs. nitro groups) with IC50 values to predict potency .
ADMET Prediction : SwissADME evaluates logP (optimal ~2.5) and BBB permeability.
Molecular Dynamics (MD) : Simulate ligand-receptor stability over 100 ns to identify critical hydrogen bonds (e.g., between imino group and Lys123 of MAPK) .
Software : Schrödinger Suite, GROMACS, or MOE for trajectory analysis.
How should researchers address contradictions in reported biological data for structurally similar thiazolidinones?
Advanced Research Question
Case Example : Discrepancies in IC50 values for kinase inhibition may arise from:
- Assay Conditions : Varying ATP concentrations (1 mM vs. 10 µM) alter apparent potency .
- Cell Line Variability : Use standardized lines (e.g., HEK293 for kinase studies) and report passage numbers.
- Solubility Limits : DMSO concentrations >0.1% may artifactually reduce activity; confirm via dose-response curves .
Resolution : Meta-analysis of published data with standardized normalization (e.g., % inhibition at 10 µM).
What strategies improve the stability and solubility of this compound in preclinical formulations?
Basic Research Question
- Stability :
- Thermal : DSC analysis identifies decomposition points (>200°C common for thiazolidinones).
- Photostability : Store in amber vials; benzodioxol derivatives are UV-sensitive .
- Solubility :
- Co-solvents : Use PEG-400 or cyclodextrins for aqueous solubility enhancement.
- Salt Formation : Hydrochloride salts improve crystallinity and dissolution .
How do alternative synthetic approaches (e.g., flow chemistry) compare to traditional methods?
Advanced Research Question
Comparison :
| Method | Yield | Time | Scalability |
|---|---|---|---|
| Traditional Reflux | 55% | 12 h | Moderate |
| Microwave-Assisted | 70% | 30 min | Low |
| Continuous Flow | 65% | 2 h | High |
Q. Flow Chemistry Advantages :
- Precise temperature control reduces side products.
- In-line IR monitoring enables real-time optimization .
What structure-activity relationship (SAR) trends are observed in benzodioxol-containing thiazolidinones?
Advanced Research Question
Key Trends :
- Substituent Position : 5-Benzodioxol (vs. 6-substituted) enhances kinase inhibition by 3-fold .
- Imino vs. Thione : Imino derivatives show superior antibacterial activity (MIC 2 µg/mL vs. 8 µg/mL) .
Q. Table 2: SAR Example
| Compound | R Group | IC50 (MAPK, µM) |
|---|---|---|
| Parent Thiazolidinone | -H | 25.0 |
| 5-Benzodioxol Derivative | -Benzodioxol | 8.7 |
| 6-Nitro Derivative | -NO2 | 12.4 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
